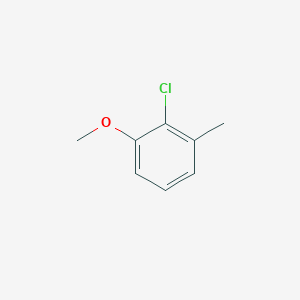

2-Chloro-1-methoxy-3-methylbenzene

説明

2-Chloro-1-methoxy-3-methylbenzene is a substituted benzene derivative with a chlorine atom at position 2, a methoxy group (-OCH₃) at position 1, and a methyl group (-CH₃) at position 3. This arrangement creates a unique electronic and steric environment due to the interplay of electron-withdrawing (Cl) and electron-donating (methoxy, methyl) substituents. Its applications may include serving as an intermediate in pharmaceuticals, agrochemicals, or materials science, particularly where regioselective reactivity is required .

特性

分子式 |

C8H9ClO |

|---|---|

分子量 |

156.61 g/mol |

IUPAC名 |

2-chloro-1-methoxy-3-methylbenzene |

InChI |

InChI=1S/C8H9ClO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 |

InChIキー |

YYGRRRBCAPNFRK-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)OC)Cl |

製品の起源 |

United States |

類似化合物との比較

Positional Isomers

2-Chloro-4-methoxy-1-methylbenzene (CAS 54788-38-4, referenced in ) is a positional isomer of the target compound. Key differences include:

- Substituent Positions : The methoxy group at position 4 (instead of 1) and methyl at position 1 (instead of 3) alter steric and electronic effects.

- Reactivity : The meta-positioning of methoxy relative to chlorine in the isomer may reduce steric hindrance compared to the ortho-methoxy and chloro groups in the target compound. This could influence electrophilic substitution patterns, such as nitration or sulfonation sites .

Table 1: Comparison of Positional Isomers

| Property | 2-Chloro-1-methoxy-3-methylbenzene | 2-Chloro-4-methoxy-1-methylbenzene |

|---|---|---|

| Molecular Formula | C₈H₉ClO₂ | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol | 172.61 g/mol |

| Substituent Positions | 1-OCH₃, 2-Cl, 3-CH₃ | 1-CH₃, 2-Cl, 4-OCH₃ |

| Expected Melting Point* | Higher (ortho substituents reduce symmetry) | Lower (para substituents enhance symmetry) |

| Solubility in Polar Solvents | Moderate (polar OCH₃ vs. nonpolar CH₃) | Similar, but influenced by substituent proximity |

*Melting points are extrapolated based on substituent symmetry and steric effects.

Functional Group Variants

3-Chloro-1-methoxy-2-methylbenzene : Swapping chlorine and methyl positions alters electronic effects. The electron-withdrawing Cl at position 3 could deactivate the ring differently, directing electrophiles to positions 4 or 4.

Table 2: Functional Group Variants

| Compound | Key Substituent Change | Impact on Reactivity/Solubility |

|---|---|---|

| 3-Chloro-1-methoxy-2-methylbenzene | Cl at position 3 | Increased deactivation at position 3; electrophiles may attack position 4 |

| 2-Chloro-1-ethoxy-3-methylbenzene | -OCH₂CH₃ at position 1 | Reduced solubility in water; slower reaction rates due to steric hindrance |

Structural and Analytical Techniques

The provided evidence highlights tools for structural analysis, such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。